molecular formula C9H18O2 B13619671 2-(Ethoxymethyl)cyclohexan-1-ol

2-(Ethoxymethyl)cyclohexan-1-ol

Cat. No.: B13619671
M. Wt: 158.24 g/mol
InChI Key: KSSSTVIJHHZXJW-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with an ethoxymethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethoxymethyl chloride in the presence of a base, such as sodium hydride, to form the intermediate 2-(Ethoxymethyl)cyclohexanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanols depending on the reagents used.

Scientific Research Applications

2-(Ethoxymethyl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethoxymethyl group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.

    2-Cyclohexen-1-ol: A cyclohexane ring with a hydroxyl group and a double bond.

    Cyclohexanone: A cyclohexane ring with a ketone group.

Uniqueness

2-(Ethoxymethyl)cyclohexan-1-ol is unique due to the presence of both an ethoxymethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(ethoxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H18O2/c1-2-11-7-8-5-3-4-6-9(8)10/h8-10H,2-7H2,1H3

InChI Key

KSSSTVIJHHZXJW-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCCCC1O

Origin of Product

United States

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